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Compound of Interest

Compound Name: 5-Methoxy-2-methylindole

Cat. No.: B121554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-
methoxy-2-methylindole as a versatile reagent in organic synthesis. It is intended to be a

valuable resource for researchers and professionals involved in synthetic chemistry and drug

discovery.

Introduction
5-Methoxy-2-methylindole is a key building block in organic synthesis, prized for its unique

reactivity imparted by the electron-donating methoxy group at the 5-position and the methyl

group at the 2-position of the indole ring.[1] This substitution pattern enhances the

nucleophilicity of the indole core, making it a valuable precursor for a wide array of complex

molecules, particularly in the pharmaceutical industry.[1] Its applications range from the

synthesis of anti-inflammatory agents and potential antiviral and anticancer compounds to its

use in materials science.[1] This reagent is instrumental in various synthetic transformations,

including electrophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and

condensations.

Key Applications and Synthetic Protocols
This section details several key synthetic transformations utilizing 5-methoxy-2-methylindole,

providing specific experimental protocols and quantitative data.
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Vilsmeier-Haack Formylation: Synthesis of 5-Methoxy-2-
methyl-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic

and heteroaromatic compounds.[2][3][4] For 5-methoxy-2-methylindole, this reaction

selectively introduces a formyl group at the C3 position, yielding a key intermediate for the

synthesis of various bioactive molecules.

Reaction Scheme:

Figure 1: Vilsmeier-Haack formylation of 5-methoxy-2-methylindole.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of an indole is as follows, and it can

be adapted for 5-methoxy-2-methylindole.

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a

dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place N,N-

dimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Add phosphorus

oxychloride (POCl₃, 1.2 eq.) dropwise with constant stirring over 30 minutes, ensuring the

temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an

additional hour at room temperature.

Reaction with Indole: Dissolve 5-methoxy-2-methylindole (1 eq.) in a minimal amount of

DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition, allow the

reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification: After completion of the reaction, pour the mixture onto crushed ice

with vigorous stirring. Neutralize the solution with aqueous sodium hydroxide (10%) until a

pH of 7-8 is reached. The precipitated solid is collected by filtration, washed with water, and

dried. The crude product can be purified by recrystallization from ethanol to afford 5-

methoxy-2-methyl-1H-indole-3-carbaldehyde.

Quantitative Data:
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Friedel-Crafts Alkylation: Synthesis of 3-Substituted 5-
Methoxy-2-methylindoles
The electron-rich nature of the C3 position of 5-methoxy-2-methylindole makes it an excellent

nucleophile for Friedel-Crafts alkylation reactions. This allows for the introduction of various

alkyl groups, which is a key step in the synthesis of many biologically active compounds.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylindole in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121554#5-methoxy-2-methylindole-as-a-reagent-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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